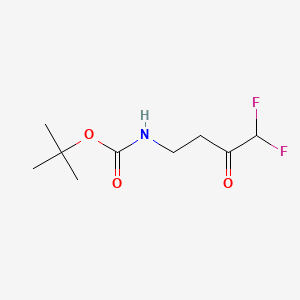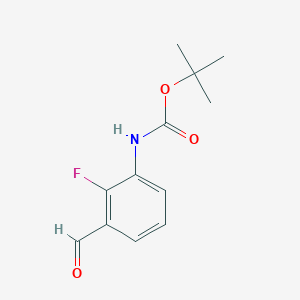
3-((Difluoromethoxy)methyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Difluoromethoxy)methyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . It is a white solid at room temperature and is soluble in organic solvents . This compound is known for its high chemical stability and is used primarily for research purposes .
Méthodes De Préparation
The synthesis of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves several steps. One common method includes the reaction of cyclobutanone with difluoromethyl ether in the presence of a base to form the intermediate compound, which is then treated with ammonia to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Des Réactions Chimiques
3-((Difluoromethoxy)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include bases, acids, and catalysts like palladium and platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((Difluoromethoxy)methyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of difluoromethoxy groups on biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. For instance, as an antagonist of the vasopressin V1a receptor, it binds to the receptor and inhibits its activity, which can affect various physiological processes. The pathways involved in its action are still under investigation, but it is known to influence signaling pathways related to vasopressin.
Comparaison Avec Des Composés Similaires
3-((Difluoromethoxy)methyl)cyclobutan-1-amine can be compared with other similar compounds such as:
3-(Difluoromethyl)cyclobutan-1-amine: This compound has a similar structure but lacks the methoxy group.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
3-(difluoromethoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-3-4-1-5(9)2-4/h4-6H,1-3,9H2 |
Clé InChI |
ZLMQAUVMMJNZLK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)COC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)
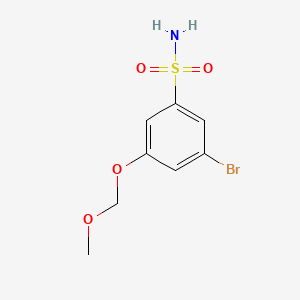
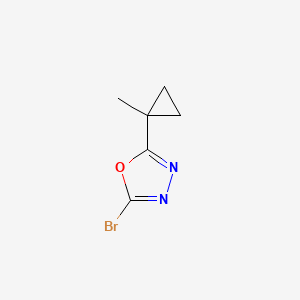

![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)
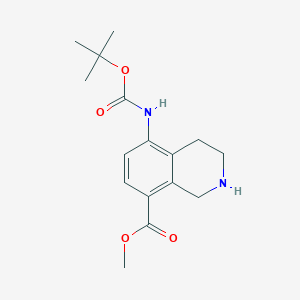
![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)
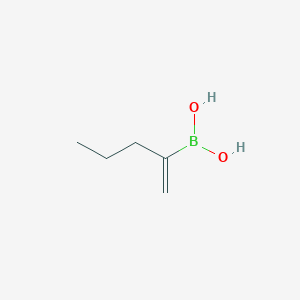
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)

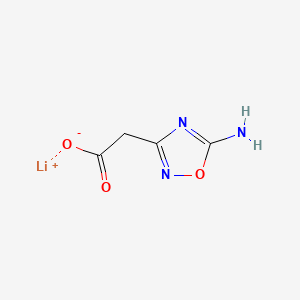
![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)
